molecular formula C10H14N2O2 B373537 5-Tert-butyl-2-nitroaniline CAS No. 142564-53-2

5-Tert-butyl-2-nitroaniline

Cat. No. B373537
Key on ui cas rn: 142564-53-2
M. Wt: 194.23g/mol
InChI Key: SXKXVEBWNNCSSE-UHFFFAOYSA-N
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Patent
US06852711B2

Procedure details

The title compound was prepared as outlined in Example PP-1 from N-(5-tert-butyl-2-nitro-phenyl)-2,2,2-trifluoro-acetamide (prepared in Example OO-2; 248 g, 855 mmol), MeOH (500 mL), and 7% aqueous potassium carbonate solution. The crude product was used without any purification. MS(APCI): 195 (M+H).
Name
N-(5-tert-butyl-2-nitro-phenyl)-2,2,2-trifluoro-acetamide
Quantity
248 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[CH:7][C:8]([N+:18]([O-:20])=[O:19])=[C:9]([NH:11]C(=O)C(F)(F)F)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+]>CO>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([N+:18]([O-:20])=[O:19])=[C:9]([NH2:11])[CH:10]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
N-(5-tert-butyl-2-nitro-phenyl)-2,2,2-trifluoro-acetamide
Quantity
248 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=CC(=C(C1)NC(C(F)(F)F)=O)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used without any purification

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=CC(=C(C1)N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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